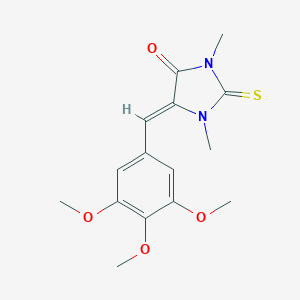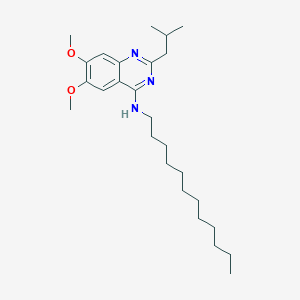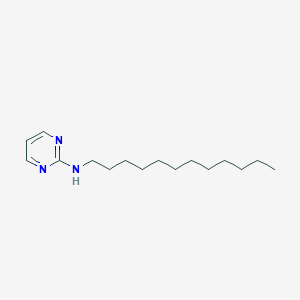![molecular formula C25H17ClN4O4S B303550 N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B303550.png)
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and works by inhibiting the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
Mecanismo De Acción
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the growth and survival of cancer cells. By inhibiting BTK, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide disrupts the BCR signaling pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity or adverse effects observed. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have good penetration into the central nervous system, which is important for the treatment of certain types of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide also has good oral bioavailability and a long half-life, which makes it a convenient drug for use in preclinical studies. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide. One area of interest is the use of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide in combination with other anti-cancer drugs to enhance its efficacy. Another area of interest is the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Finally, there is potential for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a targeted therapy for specific types of cancer, based on the expression of BTK in different tumor types.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a promising small molecule inhibitor with potential in the treatment of various types of cancers. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive drug for use in preclinical studies. Further research is needed to fully explore its potential in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide involves several steps, including the preparation of the starting materials, the coupling of the two key intermediates, and the final purification of the product. The synthesis process has been optimized to yield high-quality N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide with a high purity level and good reproducibility.
Aplicaciones Científicas De Investigación
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has shown efficacy in various types of cancers, including lymphoma, leukemia, and solid tumors. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propiedades
Nombre del producto |
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C25H17ClN4O4S |
Peso molecular |
504.9 g/mol |
Nombre IUPAC |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H17ClN4O4S/c26-16-5-9-18(10-6-16)34-19-11-7-17(8-12-19)27-22(31)15-35-25-28-23(20-3-1-13-32-20)24(29-30-25)21-4-2-14-33-21/h1-14H,15H2,(H,27,31) |
Clave InChI |
CXSIIGSSEFWULK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
SMILES canónico |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B303487.png)
![ethyl [2-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B303488.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)